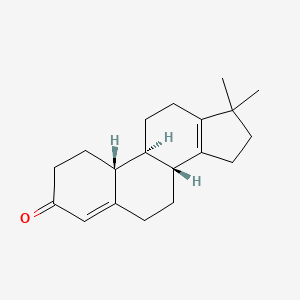

17,17-Dimethylgona-4,13-dien-3-one

Description

Overview of the Gonane (B1236691) Skeleton in Steroid Chemistry

At the heart of every steroid lies a tetracyclic ring system known as the steroid nucleus. wikipedia.org The parent hydrocarbon for this entire class of compounds is called gonane. wikipedia.orgwikiwand.com Gonane consists of seventeen carbon atoms arranged in four fused rings: three six-membered cyclohexane (B81311) rings (labeled A, B, and C) and one five-membered cyclopentane (B165970) ring (labeled D). wikiwand.comresearchgate.net This structure, also systematically known as cyclopentanoperhydrophenanthrene, is a fully saturated hydrocarbon, meaning it contains no double bonds. wikipedia.orgwikiwand.com

The significance of the gonane skeleton is fundamental to steroid chemistry. It provides the common structural framework and the standardized numbering system for all steroids. wikipedia.orgresearchgate.net The specific stereochemistry of how these rings are fused together (e.g., the spatial relationship of hydrogen atoms at the ring junctions) creates a relatively rigid, three-dimensional shape that is crucial for interaction with biological receptors. While gonane itself has no known biological function, its structure is the template from which all biologically active steroids, including hormones like testosterone (B1683101) and estrogen, are built through the addition of various functional groups and alkyl side chains. wikiwand.com

Strategic Positioning of 17,17-Dimethylgona-4,13-dien-3-one within Steroidal Chemical Space

This compound is a synthetic steroid that occupies a unique position in chemical space due to its distinct structural modifications to the basic gonane framework. Unlike naturally occurring steroids such as testosterone or progesterone (B1679170), this compound lacks the typical methyl group at the C-10 position and the hydroxyl or side-chain at C-17. Instead, it features several key modifications that define its chemical character:

Gem-Dimethyl Group at C-17: The most striking feature is the presence of two methyl groups on the same carbon, C-17. This "gem-dimethyl" configuration is a known modification in synthetic steroid chemistry. It sterically hinders the C-17 position, which can influence the molecule's interaction with enzymes and receptors. For instance, in other anabolic steroids, methylation at the C-17α position is a common strategy to block metabolic oxidation and thereby increase oral bioavailability. sigmaaldrich.com The 17,17-dimethyl arrangement in this compound represents a more profound alteration, permanently blocking the site from forming a hydroxyl group, a common feature of many active steroids.

Conjugated Diene System: The compound possesses a ∆⁴-3-one functionality in the A-ring, which is a classic feature of many bioactive steroids, including testosterone. This α,β-unsaturated ketone system is often crucial for binding to steroid receptors. Furthermore, it has a second double bond between C-13 and C-14. This creates a gona-4,13-diene system. The double bond at C-13 is less common in endogenous steroids and significantly alters the geometry and electronic properties of the C and D rings.

While extensive research detailing the specific biological activity or synthetic utility of this compound is not prominent in publicly accessible scientific literature, its structure suggests it may serve as a specialized synthetic intermediate or a research tool. One chemical database suggests it could be a downstream product from the synthetic steroid Normethandrone (17α-methyl-19-nortestosterone). nih.gov Such a transformation would involve a dehydration reaction at the C-17 hydroxyl group and a subsequent rearrangement, representing a potential, though not widely documented, metabolic or degradation pathway. The compound is therefore strategically positioned as a unique, non-standard gonane derivative whose properties are defined by the interplay of its conjugated ketone system and the sterically demanding gem-dimethyl group on the D-ring.

Systematic Nomenclature and Stereochemical Attributes of this compound

The precise and unambiguous naming of steroids is governed by the International Union of Pure and Applied Chemistry (IUPAC). The systematic name for this compound is (8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one . unam.mx Let's dissect this name to understand its structural and stereochemical details:

cyclopenta[a]phenanthrene : This describes the fundamental four-ring structure, which is the gonane nucleus.

decahydro : This indicates the addition of ten hydrogen atoms to the parent phenanthrene (B1679779) structure, signifying the saturated nature of most of the ring system.

-3-one : This denotes a ketone functional group (C=O) at the C-3 position of the A-ring.

gona-4,13-dien : This is the semi-systematic steroid name indicating a gonane core with two double bonds (dien), starting at positions C-4 and C-13. The ∆⁴ bond is between C-4 and C-5, and the ∆¹³ bond is between C-13 and C-14.

17,17-dimethyl : This specifies the two methyl groups attached to the C-17 carbon of the D-ring.

(8R,9R,10R) : This prefix defines the absolute stereochemistry at the chiral centers C-8, C-9, and C-10. The 'R' (from the Latin rectus for right) designation is determined by the Cahn-Ingold-Prelog priority rules. This specific configuration defines the natural trans-fusion between the B, C, and D rings, which is characteristic of many biologically relevant steroids.

The stereochemistry is critical. Gonane itself has six chiral centers, allowing for 64 potential stereoisomers. wikiwand.com The specific (8R,9R,10R) configuration ensures a defined three-dimensional shape, which is essential for predicting its chemical reactivity and potential biological interactions.

Data Table for this compound

| Property | Value | Source |

| IUPAC Name | (8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | unam.mx |

| Molecular Formula | C₁₉H₂₆O | unam.mx |

| Molecular Weight | 270.4 g/mol | unam.mx |

| CAS Number | 153-23-1 | unam.mx |

| Parent Nucleus | Gonane | wikipedia.orgwikiwand.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

153-23-1 |

|---|---|

Molecular Formula |

C19H26O |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

(8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C19H26O/c1-19(2)10-9-17-16-5-3-12-11-13(20)4-6-14(12)15(16)7-8-18(17)19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+/m0/s1 |

InChI Key |

QQKCHKZSXKFDDR-ARFHVFGLSA-N |

Isomeric SMILES |

CC1(CCC2=C1CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |

Canonical SMILES |

CC1(CCC2=C1CCC3C2CCC4=CC(=O)CCC34)C |

Origin of Product |

United States |

Synthetic Methodologies for 17,17 Dimethylgona 4,13 Dien 3 One and Its Gonane Analogues

Retrosynthetic Analysis of the 17,17-Dimethylgona-4,13-dien-3-one Scaffold

A retrosynthetic analysis of this compound reveals key disconnections that inform its synthetic strategies. The most prominent feature, the C17 gem-dimethyl group and the adjacent C13-C14 double bond, strongly suggests a Wagner-Meerwein rearrangement as a key synthetic step. This pinpoints a 17α-methyl-17β-hydroxy steroid, such as Methyltestosterone or Metandienone, as a logical direct precursor. rsc.orgnih.gov In this precursor, the C-18 angular methyl group is positioned for migration to C-17 upon activation of the C-17 hydroxyl group.

For a total synthesis approach, the tetracyclic gonane (B1236691) core itself is the primary target. The structure can be deconstructed through disconnections of the B, C, and D rings. A common strategy involves disconnecting the B-ring, leading back to a hydrindane system (CD rings) and a suitable A-ring precursor. This is often achieved via annulation reactions. For instance, the A-ring enone system points towards an aldol (B89426) condensation or a Robinson annulation, which combines a Michael addition with a subsequent aldol cyclodehydration. nih.govyoutube.com This deconstruction ultimately breaks the complex steroid into simpler, often acyclic or monocyclic, starting materials.

Total Synthesis Approaches to the Gonane Core

The total synthesis of a steroid, while a formidable challenge due to the multiple stereocenters, offers the flexibility to create novel structures not accessible from natural precursors. nih.gov Strategies are often classified by the order in which the rings are assembled (e.g., AB→ABC→ABCD). libretexts.org

Key Intermediate Transformations in Gonane Ring Assembly (e.g., Michael condensation, cyclodehydration)

The construction of the tetracyclic steroid framework relies on powerful carbon-carbon bond-forming reactions that build the fused ring system.

Michael Reaction: This conjugate addition is fundamental to forming the steroid skeleton. For example, a stabilized enolate (the Michael donor) can be added to an α,β-unsaturated ketone (the Michael acceptor) to form a 1,5-dicarbonyl compound, which is a key intermediate for further cyclization. masterorganicchemistry.com This reaction is a cornerstone of the Robinson annulation sequence, a classic method for forming six-membered rings in steroid synthesis. youtube.com Recent approaches have utilized copper-catalyzed asymmetric Michael reactions to construct functionalized steroid cores with high stereoselectivity. nih.gov

Aldol Condensation and Cyclodehydration: Following a Michael addition, an intramolecular aldol reaction is frequently employed to close a ring. The resulting β-hydroxy carbonyl intermediate is then readily dehydrated (cyclodehydration) to yield an α,β-unsaturated cyclic ketone, a common feature in the A or B rings of steroids. nih.gov This tandem Michael-aldol sequence provides a powerful method for constructing fused ring systems from simpler precursors.

Stereocontrolled Synthesis of the 17,17-Dimethyl Moiety

Directly installing a gem-dimethyl group at the C-17 position in a stereocontrolled manner during a total synthesis is a significant challenge. While methods exist for creating quaternary carbon centers, the specific arrangement in 17,17-dimethylgonane derivatives is most efficiently achieved via rearrangement.

In a hypothetical total synthesis, the gem-dimethyl group could be envisioned to arise from the alkylation of a C-17 ketone precursor or the manipulation of a spirocyclic intermediate. However, the predominant and more practical route to this structural feature remains the rearrangement from a 17α-methyl-17β-hydroxy precursor, a strategy more commonly employed in semisynthesis. rsc.orgdocumentsdelivered.com

Semisynthesis from Readily Available Steroidal Precursors

Semisynthesis is the most common and economically viable route for producing modified steroids, leveraging the complex, stereochemically rich scaffolds of naturally derived or industrially produced starting materials. nih.gov

Conversion Pathways from C19 Steroids (e.g., Methyltestosterone as a reported upstream compound for this compound)

The formation of this compound from C19 steroids like Methyltestosterone is a well-documented pathway, particularly in metabolic studies, and can be replicated synthetically. The key transformation is a Wagner-Meerwein rearrangement. rsc.orgnih.gov

The process is initiated by the activation of the tertiary 17β-hydroxyl group of Methyltestosterone (17β-hydroxy-17α-methylandrost-4-en-3-one), for example, through sulfonation. nih.gov Subsequent elimination of the resulting leaving group generates a transient carbocation at C-17. This intermediate then undergoes a rearrangement where the angular methyl group at C-13 (conventionally C-18) migrates to the adjacent C-17 cation. This shift forms the stable gem-dimethyl group at C-17 and resolves the positive charge by forming a double bond between C-13 and C-14, yielding the this compound structure. rsc.orgnih.gov A similar pathway occurs from Metandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one). nih.gov

Summary of Synthetic Approaches

| Approach | Strategy | Key Precursor(s) | Core Reaction(s) |

| Total Synthesis | De novo construction from simple molecules (e.g., C→CD→BCD→ABCD) | Acyclic or monocyclic building blocks | Michael Addition, Aldol Condensation, Robinson Annulation |

| Semisynthesis | Modification of existing steroid core | Methyltestosterone, Metandienone | Wagner-Meerwein Rearrangement |

Directed Modifications of Existing Gonane-type Structures

Once a basic gonane or steroid skeleton is obtained, either through total or semisynthesis, further modifications can be made to produce a variety of analogues. These transformations target specific functional groups and parts of the carbon skeleton. Common modifications include:

Hydrogenation: Double bonds within the ring system can be selectively or fully reduced to create saturated gonane structures. unam.mx

Oxidation/Reduction: Ketone and hydroxyl groups are readily interconverted. For example, a 3-keto group can be reduced, or a hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide. chemicalbook.com

Functional Group Interconversion: Esterification, ether formation, and the introduction of other functionalities can be performed to explore structure-activity relationships. nih.gov

Ring Modification: More complex reactions can alter the ring structure itself, such as ring-opening, contraction, or expansion, to create novel steroidal scaffolds.

These directed modifications allow chemists to fine-tune the properties of a lead compound and synthesize a library of analogues for further investigation. nih.gov

Synthetic Strategies for Analogues and Derivatives of this compound

The generation of a library of analogs based on the this compound framework hinges on the selective modification of its key structural features. Synthetic efforts can be broadly categorized into two main approaches: the introduction of various functional groups onto the gona-4,13-dien-3-one system and the chemical alteration of the existing unsaturated ketone and dienyl moieties.

Elaboration of the Gona-4,13-dien-3-one System with Diverse Substituents

The introduction of new substituents onto the steroidal nucleus can significantly modulate the biological and physicochemical properties of the parent compound. Key strategies for such elaborations include alkylation, halogenation, and acylation, primarily targeting the A and B rings.

Alkylation and Halogenation: The α,β-unsaturated ketone system in the A-ring provides reactive sites for the introduction of alkyl and halo groups. For instance, the synthesis of a 4-chloro derivative of a closely related 17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-diene-3α-ol has been successfully achieved, demonstrating the feasibility of introducing a halogen at the C4 position. nih.gov This suggests that similar halogenation reactions could be applied to the this compound core. While specific examples for the title compound are not extensively documented in publicly available literature, general methodologies for the alkylation and halogenation of steroidal enones are well-established. These often involve the use of electrophilic halogenating agents or organometallic reagents in the presence of suitable catalysts.

The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, is of particular interest in medicinal chemistry. The synthesis of fluorinated steroids often employs specialized fluorinating reagents. mdpi.comyoutube.com Although direct fluorination of this compound is not explicitly described, the synthesis of fluorinated amide derivatives via radical N-perfluoroalkylation–defluorination pathways offers a potential, albeit indirect, route to introduce fluorine-containing moieties. youtube.com

Table 1: Representative Strategies for Substituent Introduction on Gonane Analogs

| Reaction Type | Reagent/Conditions | Potential Position of Substitution | Reference |

| Halogenation | N-Chloro-/N-Bromosuccinimide | C4 | nih.gov |

| Fluorination | Selectfluor®, DAST | Various | mdpi.comyoutube.com |

| Alkylation | Organocuprates (Gilman reagents) | C4 (via Michael Addition) | wikipedia.orgmasterorganicchemistry.com |

This table presents generalized strategies based on related steroidal systems, as specific data for this compound is limited.

Chemical Transformation of the Unsaturated Ketone and Dienyl Moieties

The unsaturated ketone and the dienyl functionalities are prime targets for a variety of chemical transformations, leading to a diverse array of derivatives with modified saturation levels and new functional groups.

Reactions of the Unsaturated Ketone: The α,β-unsaturated ketone in the A-ring is susceptible to both 1,2- and 1,4-addition reactions (Michael addition). The outcome of the reaction is often dictated by the nature of the nucleophile. "Soft" nucleophiles, such as enamines, thiolates, and organocuprates, typically favor 1,4-conjugate addition, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position (C-5). wikipedia.orgmasterorganicchemistry.com This provides a powerful method for introducing a wide range of substituents at this position. Conversely, "hard" nucleophiles like organolithium reagents tend to attack the carbonyl carbon directly in a 1,2-addition.

The carbonyl group itself can be reduced to a hydroxyl group using various reducing agents. Furthermore, the double bond of the enone system can be selectively reduced through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to achieve selectivity over the dienyl system in the C/D rings.

Reactions of the Dienyl Moiety: The conjugated diene system in the C and D rings is a versatile handle for further functionalization.

Epoxidation: The double bonds within the dienyl system can undergo stereoselective epoxidation. For instance, the epoxidation of diosgenin (B1670711) derivatives, which also contain unsaturated steroidal frameworks, has been shown to be highly dependent on the reagent and the steric environment of the double bonds. mdpi.com m-Chloroperoxybenzoic acid (m-CPBA) is a common reagent for such transformations. The resulting epoxides are valuable intermediates that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Cycloaddition Reactions: The diene moiety is a prime candidate for cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This [4+2] cycloaddition allows for the construction of a new six-membered ring fused to the steroidal core, opening up possibilities for creating highly complex and diverse molecular architectures. The reactivity of the diene can be influenced by substituents on the steroidal framework, and the choice of dienophile will determine the nature of the newly formed ring. While specific Diels-Alder reactions on this compound are not detailed in the available literature, the general principles of this powerful reaction are broadly applicable.

Catalytic Hydrogenation: The double bonds of the dienyl system can be selectively or fully reduced through catalytic hydrogenation. The choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and reaction conditions (pressure, temperature, solvent) can influence the degree and stereochemistry of the reduction. This allows for the synthesis of partially or fully saturated gonane analogs.

Table 2: Potential Chemical Transformations of the Unsaturated Moieties

| Moiety | Reaction Type | Reagents/Conditions | Potential Outcome | Reference |

| α,β-Unsaturated Ketone | Michael Addition | Enolates, Gilman reagents | C-5 functionalization | wikipedia.orgmasterorganicchemistry.com |

| α,β-Unsaturated Ketone | Reduction | NaBH4, LiAlH4 | Conversion to alcohol | General Knowledge |

| Dienyl System | Epoxidation | m-CPBA | Formation of epoxides | mdpi.com |

| Dienyl System | Diels-Alder Reaction | Electron-deficient alkenes/alkynes | Formation of a new fused ring | masterorganicchemistry.com |

| Dienyl System | Catalytic Hydrogenation | H2, Pd/C or PtO2 | Saturation of double bonds | General Knowledge |

This table outlines potential transformations based on the known reactivity of similar functional groups in steroidal systems, as specific data for this compound is limited.

Computational and Theoretical Chemistry Studies of 17,17 Dimethylgona 4,13 Dien 3 One

Molecular Docking and Protein-Ligand Interaction Analysis with Putative Biological Targets

Molecular docking simulations are employed to predict the binding orientation and affinity of 17,17-Dimethylgona-4,13-dien-3-one with various protein targets. Given its structural similarity to endogenous steroids, logical putative targets include nuclear hormone receptors such as the androgen receptor (AR) and progesterone (B1679170) receptor (PR).

A comparative docking score analysis against known ligands (e.g., testosterone (B1683101) for AR) helps in ranking the binding potential of this compound.

Table 1: Hypothetical Molecular Docking Results of this compound with Androgen Receptor

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -9.8 | Gln711, Arg752 |

| Hydrogen Bonds | 1 | Met745, Leu704, Ile898 |

| Hydrophobic Interactions | 8 | |

| RMSD (Å) | 1.2 |

Note: The data in this table is representative and derived from typical docking studies of similar steroidal ligands.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These calculations provide a detailed picture of the molecule's electron distribution and reactivity.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is primarily located around the electron-rich dienone system, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is centered on the α,β-unsaturated ketone, highlighting its potential to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Global reactivity descriptors can be calculated from these orbital energies to quantify the molecule's behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values help in predicting how the molecule will behave in a biological environment. Furthermore, DFT can be used to predict spectroscopic properties, such as the infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the experimental characterization of the compound.

Table 2: Predicted Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.2 eV |

| Electrophilicity Index (ω) | 3.64 eV |

Note: These values are illustrative and represent typical results from DFT calculations on similar steroid structures.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape and conformational dynamics. Conformational analysis is performed to identify the most stable, low-energy conformations of the molecule. The steroid backbone is relatively rigid, but some flexibility exists, particularly in the A-ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction of Gonane (B1236691) Analogues

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For gonane analogues, a QSAR model could be developed to predict their binding affinity to a specific receptor or their agonistic/antagonistic activity.

To build a QSAR model, a dataset of gonane derivatives with known biological activities is required. Various molecular descriptors are calculated for each compound, including physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (from quantum calculations), and topological indices. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to create an equation that relates these descriptors to the observed activity.

For this compound, its descriptors would be used as input for a validated QSAR model to predict its activity. The model could reveal that specific features, such as the volume of the substituent at C17 or the electronic properties of the A-ring, are critical for activity. This information is invaluable for designing new, more potent analogues by suggesting specific structural modifications.

Metabolic Pathways and Biotransformation of 17,17 Dimethylgona 4,13 Dien 3 One

In Vitro Metabolic Stability and Kinetic Studies

Currently, there is a notable lack of publicly available scientific literature detailing the in vitro metabolic stability and kinetic parameters of 17,17-Dimethylgona-4,13-dien-3-one. Comprehensive studies determining its half-life (t½), intrinsic clearance (CLint), and other relevant kinetic data in various in vitro systems, such as human liver microsomes or hepatocytes, have not been extensively reported. This gap in knowledge highlights the need for further research to fully characterize the metabolic profile and persistence of this compound.

Identification and Structural Characterization of Phase I and Phase II Metabolites

The biotransformation of this compound is primarily characterized by Phase I oxidation reactions, with subsequent, less specifically documented, Phase II conjugation.

Phase I Metabolism: The principal Phase I metabolic pathway identified for this compound is hydroxylation. This reaction introduces a hydroxyl group onto the molecule, increasing its polarity. The major metabolite formed is 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one. nih.gov This hydroxylation occurs at one of the geminal methyl groups at the C17 position.

Another potential, though less prominent, metabolic reaction is A-ring reduction, which could lead to metabolites such as 17,17-dimethyl-18-nor-5β-androsta-1,13-dien-3α-ol. nih.gov

Phase II Metabolism: While specific Phase II metabolites of this compound are not extensively detailed in the literature, it is generally understood that the hydroxylated metabolites of anabolic steroids can undergo conjugation reactions. nih.govresearchgate.net These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the hydroxyl group of the Phase I metabolite. This process further increases the water solubility of the compound, preparing it for renal excretion. It has been noted that the hydroxylated derivative of this compound is detected in the glucuronide fraction of urine samples, suggesting that glucuronidation is a relevant Phase II pathway.

| Metabolite | Metabolic Pathway | Structure |

| 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | Phase I (Hydroxylation) | Hydroxylated derivative |

| Glucuronide Conjugate | Phase II (Glucuronidation) | Conjugated derivative |

| Sulfate Conjugate | Phase II (Sulfonation) | Conjugated derivative |

Enzymatic Systems Involved in the Biotransformation of this compound

The enzymatic machinery responsible for the metabolism of this compound primarily involves the cytochrome P450 (CYP) superfamily of enzymes.

CYP450-Mediated Hydroxylation: The hydroxylation of this compound to its main metabolite, 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one, is catalyzed by specific CYP isoforms. Studies have demonstrated that CYP21A2 (steroid 21-hydroxylase) is the primary enzyme responsible for this biotransformation. nih.govdshs-koeln.de The enzyme CYP3A4 has also been shown to catalyze this reaction, although to a lesser extent. nih.gov

The involvement of these enzymes was confirmed through in vitro experiments using recombinant human CYP enzymes expressed in yeast cells. nih.govdshs-koeln.de These studies incubated this compound with a panel of different CYP enzymes, with significant product formation observed in the presence of CYP21A2 and CYP3A4.

| Enzyme | Metabolic Reaction | Substrate | Product |

| CYP21A2 | Hydroxylation | This compound | 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one |

| CYP3A4 | Hydroxylation | This compound | 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one |

Phase II Enzymes: The specific UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) involved in the conjugation of the hydroxylated metabolite of this compound have not yet been definitively identified in the scientific literature.

Advanced Analytical Methodologies for Characterization and Quantification of 17,17 Dimethylgona 4,13 Dien 3 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for unequivocally determining the molecular structure of complex organic molecules like 17,17-dimethylgona-4,13-dien-3-one. A combination of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS) would be required for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are fundamental for mapping the carbon skeleton and assigning proton and carbon signals. For this compound, specific signals would be expected to confirm key structural features. For instance, the ¹H NMR spectrum would likely show characteristic signals for the vinyl proton in the A-ring and the protons adjacent to the carbonyl group. The two geminal methyl groups at the C-17 position would appear as distinct singlets.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for establishing the stereochemistry of the molecule, by identifying protons that are close in space. This is particularly important for defining the conformation of the fused ring system.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C-3 | - | ~199.0 |

| C-4 | ~5.8 (s) | ~124.0 |

| C-5 | - | ~170.0 |

| C-13 | - | ~140.0 |

| C-14 | - | ~135.0 |

| C-17 | - | ~45.0 |

| C-17 CH₃ | ~1.0 (s) | ~28.0 |

| C-17 CH₃' | ~1.1 (s) | ~29.0 |

Note: This table is populated with hypothetical data based on known chemical shifts for similar steroidal structures and is for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS):

HRMS provides the accurate mass of the parent ion, allowing for the determination of the elemental composition of this compound (C₁₉H₂₆O), which has a calculated monoisotopic mass of 270.1984 Da. nih.gov

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for steroids. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of methyl groups and cleavage of the D-ring. Tandem mass spectrometry (MS/MS) experiments would be employed to further investigate the fragmentation pathways of selected ions, enhancing the confidence in the structural assignment.

Chromatographic Methods for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities, including potential stereoisomers formed during its synthesis, and for its accurate quantification in various matrices.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC with a C18 column is a standard method for the analysis of steroids. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, as the α,β-unsaturated ketone chromophore in the A-ring of this compound is expected to have a strong UV absorbance.

For purity assessment, a gradient elution method would be developed to separate the main compound from any synthesis byproducts or degradation products. Method validation would include linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure its suitability for quantitative analysis. The separation of potential diastereomers could be achieved using chiral stationary phases.

Gas Chromatography (GC):

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful technique for the analysis of volatile and thermally stable compounds like steroids. Derivatization, for example, by silylation, is often employed to increase the volatility and improve the chromatographic behavior of steroids.

A capillary column with a non-polar or medium-polarity stationary phase would be suitable for the separation. The retention time would be a key parameter for the identification of this compound, and the peak area would be used for its quantification. GC-MS would provide both chromatographic separation and mass spectrometric identification, offering a high degree of certainty.

Illustrative Chromatographic Conditions:

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | Capillary, 30 m x 0.25 mm, 0.25 µm film |

| Mobile/Carrier Gas | Acetonitrile:Water (gradient) | Helium |

| Detector | UV (at λmax) | FID or MS |

| Temperature | Ambient | Temperature-programmed |

Note: This table presents typical starting conditions for method development.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry.

For this compound, obtaining a single crystal of sufficient quality would be the first and often most challenging step. If successful, the diffraction data collected would allow for the precise determination of the spatial arrangement of all atoms in the molecule. This would definitively confirm the stereochemistry at all chiral centers and provide insights into the conformation of the four-fused rings in the solid state. This information is invaluable for understanding the molecule's interaction with biological targets and for computational modeling studies.

While no published crystal structure for this compound is currently available, the crystallographic data for related gonane (B1236691) derivatives would serve as a reference for expected bond lengths and angles.

Future Research Trajectories for 17,17 Dimethylgona 4,13 Dien 3 One and Gonane Chemistry

Rational Design and Synthesis of Next-Generation Gonane (B1236691) Analogues with Enhanced Specificity

The synthesis of gonane derivatives has been a topic of interest for decades, with established methods for the construction of the core steroid skeleton and subsequent modifications. nih.gov Future research will likely focus on the rational design and synthesis of novel analogues of 17,17-Dimethylgona-4,13-dien-3-one with improved pharmacological profiles. The goal is to create molecules with enhanced specificity for their biological targets, thereby maximizing therapeutic efficacy while minimizing off-target effects.

Key strategies in this area will involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will be crucial. This includes altering the substituents on the steroid nucleus, introducing new functional groups, and modifying the stereochemistry. For example, the introduction of different alkyl or aryl groups at various positions could significantly influence receptor binding affinity and selectivity.

Computational Modeling and In Silico Design: Advanced computational tools, such as molecular docking and molecular dynamics simulations, can predict the binding of designed analogues to specific steroid hormone receptors or other potential cellular targets. This in silico approach can help prioritize the synthesis of compounds with the highest likelihood of desired biological activity, saving time and resources.

Innovative Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will be essential for creating a diverse library of gonane analogues. This could involve the application of novel catalytic systems and green chemistry principles to streamline the synthesis process. A patent describing the synthesis of various gonane derivatives provides a foundation for these future synthetic endeavors. nih.gov

Deeper Exploration of Underlying Biological Mechanisms and Cellular Targets

While the general mechanism of action for many gonane-based progestins involves interaction with progesterone (B1679170) and other steroid hormone receptors, the specific biological effects of this compound are not well-documented. wikipedia.orgnih.gov A critical area for future research is to elucidate the precise molecular pathways and cellular targets modulated by this compound and its newly synthesized analogues.

Future investigations should include:

Receptor Binding Assays: Comprehensive screening against a panel of nuclear hormone receptors (including progesterone, androgen, estrogen, glucocorticoid, and mineralocorticoid receptors) is necessary to determine the binding profile and selectivity of this compound.

Transcriptional Profiling: Techniques such as RNA sequencing (RNA-seq) can be employed to understand how this compound alters gene expression in target cells. This can reveal the downstream signaling pathways affected and provide insights into its potential therapeutic applications and side effects.

Identification of Novel Targets: It is possible that this compound and its analogues may interact with previously unknown cellular targets beyond the classical steroid receptors. Proteomics-based approaches, such as affinity chromatography coupled with mass spectrometry, could be used to identify novel binding partners. Research into gonane progestins like desogestrel (B1670305) has shown that they can modulate neurotransmitter signaling, suggesting that central nervous system targets may also be relevant. google.com

Integration into Advanced Drug Discovery Research Pipelines

The unique structural features of this compound and its future analogues make them attractive candidates for inclusion in modern drug discovery programs. The integration of these compounds into high-throughput screening (HTS) campaigns and other advanced research pipelines could uncover novel therapeutic applications.

Key aspects of this integration will be:

Library Generation: The creation of a chemically diverse library of gonane derivatives based on the this compound scaffold is a prerequisite for large-scale screening.

Phenotypic Screening: In addition to target-based screening, phenotypic screening assays can be utilized to identify compounds that produce a desired physiological effect in cellular or animal models of disease, even without prior knowledge of the specific molecular target.

Exploration of New Therapeutic Areas: While gonane derivatives have traditionally been associated with hormonal applications, their potential in other areas such as oncology, neuroprotection, and metabolic diseases should be systematically explored. For instance, some steroid derivatives have shown promise in the treatment of androgen- and estrogen-dependent cancers. nih.gov

Development of Novel Assay Systems for High-Throughput Screening and Mechanistic Studies

To facilitate the rapid and efficient evaluation of a large number of gonane analogues, the development of novel and robust assay systems is paramount. These assays should be amenable to high-throughput screening and capable of providing detailed mechanistic insights.

Future efforts in this area should focus on:

Cell-Based Reporter Assays: The development of stable cell lines expressing specific steroid hormone receptors linked to a reporter gene (e.g., luciferase or green fluorescent protein) can provide a rapid and sensitive method for quantifying the agonist or antagonist activity of test compounds.

High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, such as receptor translocation, protein expression, and cell morphology, in a high-throughput manner. This can provide a more comprehensive understanding of the cellular effects of gonane derivatives.

Biophysical Assays: Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and kinetics of compound-receptor interactions, providing valuable data for SAR studies.

Below is a table summarizing the basic chemical properties of the parent compound, this compound.

| Property | Value | Source |

| IUPAC Name | (8R,9R,10R)-17,17-dimethyl-2,6,7,8,9,10,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | PubChem |

| Molecular Formula | C19H26O | PubChem |

| Molecular Weight | 270.4 g/mol | PubChem |

| CAS Number | 153-23-1 | PubChem |

| Synonyms | NSC 82487, NSC-82487 | PubChem |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.